Acyl Steric Bulk: Isobutyramide vs. Acetamide
The target compound CAS 301359-49-9 carries an isobutyramide (2-methylpropanamide) acyl group, which provides greater steric hindrance (estimated Taft Es = -0.47) compared to the corresponding acetamide analog CAS 303046-51-7 (Es = 0.00). This increase in steric bulk is predicted to reduce the rate of nucleophilic attack at the carbonyl carbon by approximately 2- to 5-fold based on classical Taft-Ingold correlations, thereby affording a wider processing window in cyclocondensation reactions [1].
| Evidence Dimension | Steric hindrance (Taft Es parameter) of the N-acyl group |
|---|---|
| Target Compound Data | Isobutyramide; Taft Es ≈ -0.47 (estimated from fragment) |
| Comparator Or Baseline | CAS 303046-51-7 (acetamide); Taft Es = 0.00 |
| Quantified Difference | ΔEs ≈ -0.47 (greater steric bulk for target) |
| Conditions | Gas-phase steric parameter derived from literature compilations; applied to solution-phase reactivity as a semi-quantitative predictor |
Why This Matters
The greater steric bulk differentiates the target compound for applications requiring controlled reactivity or selectivity in multi-step synthesis, where the acetamide analog may react too rapidly.
- [1] Charton, M. Steric Effects. I. Esterification and Acid-Catalyzed Hydrolysis of Esters. J. Am. Chem. Soc. 1975;97(6):1552–1556. (Taft Es values). View Source
